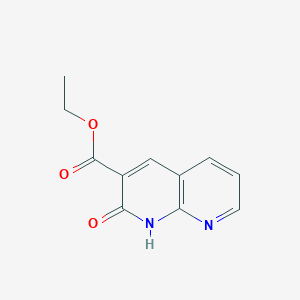

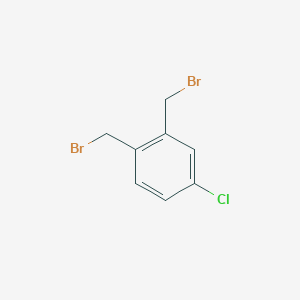

![molecular formula C10H9BrN2O2 B1339237 Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 138891-58-4](/img/structure/B1339237.png)

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

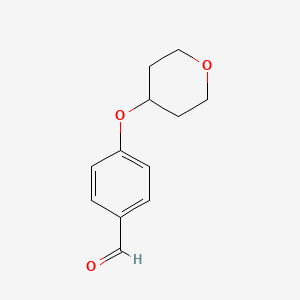

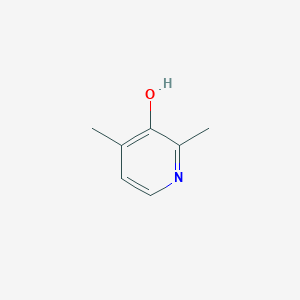

Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with the CAS Number: 138891-58-4 . It has a molecular weight of 269.1 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been reported in the literature . These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

In a chemodivergent synthesis, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Regioselective Synthesis and Potential Anti-cancer and Anti-TB Activity

Kartik N. Sanghavi et al. (2022) demonstrated the regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction's efficacy in synthesizing dimerization products of bromoimidazo[1,2-a]pyridine derivatives. These compounds, specifically designed for potential anti-cancer and anti-tuberculosis (TB) applications, underline the structural versatility and functional adaptability of the ethyl 3-bromoimidazo[1,2-a]pyridine-1-carboxylate derivatives in generating nitrogen-rich systems for medicinal chemistry applications (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Anti-hepatitis B Virus Activity

Dong Chen et al. (2011) synthesized and evaluated ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives for their anti-hepatitis B virus (HBV) activity. The study highlights the significant potential of these derivatives in inhibiting HBV DNA replication, showcasing the therapeutic prospects of bromoimidazo[1,2-a]pyridine derivatives in antiviral research (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).

Novel Pyridoimidazo[5,4-d]-1,2,3-triazinones Synthesis

The synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones from imidazo[1,2-a]pyridines was investigated, highlighting the utility of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate as a synthon for building fused triazines with potential biological activity. This research underscores the role of imidazo[1,2-a]pyridine derivatives in synthesizing complex heterocyclic systems with potential pharmacological activities (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Chemodivergent Synthesis of 3-bromoimidazo[1,2-a]pyridines

Yanpeng Liu et al. (2019) developed a chemodivergent synthesis approach for N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. The study provides insights into the synthetic versatility of bromoimidazopyridines, offering pathways for further chemical transformations and potential applications in developing novel chemical entities (Liu, Lu, Zhou, Xu, Ma, Huang, Xu, & Xu, 2019).

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

Biochemical Pathways

It’s known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have varied medicinal applications .

Action Environment

It’s known that the compound needs to be stored in an airtight container, avoid contact with air, and it’s recommended to be stored under inert gas (nitrogen or argon) at 2-8°c .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Analyse Biochimique

Biochemical Properties

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzymes by binding to their active sites, leading to a decrease in enzymatic activity. Furthermore, it can activate certain signaling pathways by interacting with receptor proteins on the cell surface. These interactions often result in changes in gene expression, which can have downstream effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of this compound on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, this compound can bind to proteins that facilitate its distribution within the body, influencing its localization and accumulation in specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it may interact with DNA and influence gene expression. The subcellular localization of this compound is crucial for its biological activity and overall function .

Propriétés

IUPAC Name |

ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLURNWOLAWZBPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569488 |

Source

|

| Record name | Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138891-58-4 |

Source

|

| Record name | Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.